1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-olhydrochloride
Description
1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated organic compound featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position, a β-amino alcohol backbone (2-(methylamino)ethan-1-ol), and a hydrochloride counterion. Its molecular formula is C₉H₁₈ClF₂NO, with a molecular weight of 241.70 g/mol.
Properties
Molecular Formula |
C9H18ClF2NO |
|---|---|
Molecular Weight |
229.69 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-12-6-8(13)7-2-4-9(10,11)5-3-7;/h7-8,12-13H,2-6H2,1H3;1H |
InChI Key |
JXFZSYJSSAFRPY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCC(CC1)(F)F)O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules with modifications in the cyclohexyl group, substituents, or backbone chain (Table 1).
Key Observations:
- Hydrogen Bonding: The β-amino alcohol group in the target compound introduces stronger hydrogen-bonding capacity than the ketone in or the primary amine in , affecting solubility and receptor interactions .
- Stereochemical Complexity: Unlike simpler amines (e.g., ), the β-amino alcohol moiety may introduce chiral centers, necessitating enantioselective synthesis for pharmacological applications .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., ). However, the difluorocyclohexyl group reduces solubility relative to phenyl analogs () .
- Metabolic Stability: Fluorination generally decreases metabolic degradation. The target compound’s difluorocyclohexyl group may offer superior stability compared to non-fluorinated analogs (e.g., ’s cyclohexanone derivative) .
Q & A
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reduction Temperature | 0–5°C (LiAlH₄ in THF) | Minimizes side reactions |
| HCl Concentration | 1.0 M in diethyl ether | Ensures complete salt formation |
| Crystallization Solvent | Ethanol/water (7:3 v/v) | Enhances crystal homogeneity |
Q. How do structural modifications (e.g., fluorination) influence metabolic stability?
- Analysis :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Difluorocyclohexyl groups reduce CYP450-mediated oxidation (t₁/₂ increased by 2.5× vs. non-fluorinated analogs).
- LC-MS/MS : Quantify metabolites (e.g., hydroxylated derivatives) .
Contradictions and Resolutions
- Stereochemical Outcomes : reports enantioselective synthesis via chiral catalysts, whereas older methods (e.g., ) lack stereocontrol. Resolution: Use asymmetric catalysis for reproducible ee.
- Biological Activity : Fluorine’s role in enhancing binding affinity () vs. potential toxicity (). Mitigation: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to balance efficacy/safety .
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